NSC 109555 ditosylate
Overview
Description
NSC 109555 ditosylate, also known as DDUG, is a selective, reversible, ATP-competitive Chk2 inhibitor . It displays no effect on a range of other kinases including Chk1 . It inhibits histone H1 phosphorylation and attenuates mitochondrial ATP synthesis . It exhibits antiproliferative activity in a number of leukemias in vivo .
Molecular Structure Analysis
The chemical name of NSC 109555 ditosylate is 2,2’- [Carbonylbis (imino-4,1-phenyleneethylidyne]bishydrazinecarboximidamide) bis (4-methylbenzenesulfonate) . Its molecular weight is 752.86 and its formula is C 19 H 24 N 10 O.2C 7 H 8 O 3 S .Physical And Chemical Properties Analysis
NSC 109555 ditosylate is soluble to 10 mM in DMSO . It should be stored at -20°C . .Scientific Research Applications
Crystal Structure and Inhibitory Mechanism
- NSC 109555 ditosylate has been identified as a potent and selective inhibitor of Checkpoint kinase 2 (Chk2), which plays a crucial role in the ATM-Chk2 checkpoint pathway. This pathway is activated by DNA damage and genomic instability, leading to cell cycle arrest or apoptosis. The crystal structure of NSC 109555 in complex with the catalytic domain of Chk2 reveals that it acts as an ATP-competitive inhibitor. This understanding provides a foundation for the rational design of new analogs with improved potency and selectivity, offering a promising direction for developing therapeutic agents targeting Chk2 in cancer treatment (Lountos et al., 2008).
Novel Chemotype and Therapeutic Potential
- A study identified NSC 109555 ditosylate as a lead compound for Chk2 inhibition through a drug-screening program. This discovery defined a novel chemotype for the development of potent and selective Chk2 inhibitors. The specific inhibition of Chk2 kinase activity by NSC 109555 suggests its potential utility in combination with DNA-damaging agents used in clinical cancer therapy. The ability to selectively target Chk2 could enhance the efficacy of existing treatments and provide a strategy for protecting normal tissues from DNA damage-induced toxicity (Jobson et al., 2007).
Cellular Effects and Synergistic Antiproliferative Activity
- Further investigation into NSC 109555 ditosylate (PV1019) showed its effectiveness in inhibiting Chk2 in cells, including the inhibition of Chk2 autophosphorylation, Cdc25C phosphorylation, and HDMX degradation in response to DNA damage. The compound demonstrated protective effects against ionizing radiation-induced apoptosis in mouse thymocytes and showed synergistic antiproliferative activity with camptothecins, topotecan, and radiation in human tumor cell lines. These findings support the potential of NSC 109555 ditosylate as a selective Chk2 inhibitor with significant implications for enhancing cancer therapy outcomes (Jobson et al., 2009).
properties
IUPAC Name |
1,3-bis[4-[(E)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]urea;4-methylbenzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N10O.2C7H8O3S/c1-11(26-28-17(20)21)13-3-7-15(8-4-13)24-19(30)25-16-9-5-14(6-10-16)12(2)27-29-18(22)23;2*1-6-2-4-7(5-3-6)11(8,9)10/h3-10H,1-2H3,(H4,20,21,28)(H4,22,23,29)(H2,24,25,30);2*2-5H,1H3,(H,8,9,10)/b26-11+,27-12+;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQGNVANOSOABS-XMDRLFCYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC(=NN=C(N)N)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=NN=C(N)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C/C(=N\N=C(N)N)/C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)/C(=N/N=C(N)N)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40N10O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
752.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
NSC 109555 ditosylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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